Journal Name:Indian Journal of Chemistry, Section A
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3D printing in chemical engineering and catalytic technology: structured catalysts, mixers and reactors
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2017-11-13 , DOI: 10.1039/C7CS00631D
Computer-aided fabrication technologies combined with simulation and data processing approaches are changing our way of manufacturing and designing functional objects. Also in the field of catalytic technology and chemical engineering the impact of additive manufacturing, also referred to as 3D printing, is steadily increasing thanks to a rapidly decreasing equipment threshold. Although still in an early stage, the rapid and seamless transition between digital data and physical objects enabled by these fabrication tools will benefit both research and manufacture of reactors and structured catalysts. Additive manufacturing closes the gap between theory and experiment, by enabling accurate fabrication of geometries optimized through computational fluid dynamics and the experimental evaluation of their properties. This review highlights the research using 3D printing and computational modeling as digital tools for the design and fabrication of reactors and structured catalysts. The goal of this contribution is to stimulate interactions at the crossroads of chemistry and materials science on the one hand and digital fabrication and computational modeling on the other.
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A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancer
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2020-09-01 , DOI: 10.1039/D0CS00163E
Referred to as the “guardian of the genome”, p53 is the most frequently mutated protein in cancer and almost all cancers exhibit malfunction along the p53 pathway. As an overexpressed and tumour-specific target, the past two decades have seen considerable dedication to the development of small molecules that aim to restore wild-type function in mutant p53. In this review we collect and communicate the chemical principles involved in small molecule drug design for misfolded proteins in anticancer therapy. While this approach has met with significant challenges including off-target mechanisms that induce cytotoxicity independent of p53 status, major technological advancements in gene sequencing capability and a shift towards personalized medicine holds significant promise for p53 reactivating compounds and could have widespread benefits for the field of cancer therapy.
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3d single-ion magnets
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2015-02-26 , DOI: 10.1039/C4CS00439F
One of the determining factors in whether single-molecule magnets (SMMs) may be used as the smallest component of data storage, is the size of the barrier to reversal of the magnetisation, Ueff. This physical quantity depends on the magnitude of the magnetic anisotropy of a complex and the size of its spin ground state. In recent years, there has been a growing focus on maximising the anisotropy generated for a single 3d transition metal (TM) ion, by an appropriate ligand field, as a means of achieving higher barriers. Because the magnetic properties of these compounds arise from a single ion in a ligand field, they are often referred to as single-ion magnets (SIMs). Here, the synthetic chemist has a significant role to play, both in the design of ligands to enforce propitious splitting of the 3d orbitals and in the judicious choice of TM ion. Since the publication of the first 3d-based SIM, which was based on Fe(II), many other contributions have been made to this field, using different first row TM ions, and exploring varied coordination environments for the paramagnetic ions.
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3-Ylidenepiperazine-2,5-diones as versatile organic substrates
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: , DOI: 10.1039/A804743J
3-Ylidenepiperazine-2,5-diones and 3,6-diylidenepiperazine-2,5-diones are cyclic dipeptides consisting of one or two didehydroamino acid moieties, respectively. Some compounds of this series occur in nature. They can easily be synthesised by several methods also in optically active form and are prone to addition reactions to the C–C double bond by electrophiles (enamine reactivity), nucleophiles (Michael reactivity), radicals, oxidising reagents or 1,3-dipoles, usually in a stereoselective manner. The resulting adducts can further be transformed to natural products and analogues or serve as precursors for interesting α-amino or α-keto acid derivatives by cleavage of the diketopiperazine ring.
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3D-printing technologies for electrochemical applications†
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2016-04-06 , DOI: 10.1039/C5CS00714C
Since its conception during the 80s, 3D-printing, also known as additive manufacturing, has been receiving unprecedented levels of attention and interest from industry and research laboratories. This is in addition to end users, who have benefited from the pervasiveness of desktop-size and relatively cheap printing machines available. 3D-printing enables almost infinite possibilities for rapid prototyping. Therefore, it has been considered for applications in numerous research fields, ranging from mechanical engineering, medicine, and materials science to chemistry. Electrochemistry is another branch of science that can certainly benefit from 3D-printing technologies, paving the way for the design and fabrication of cheaper, higher performing, and ubiquitously available electrochemical devices. Here, we aim to provide a general overview of the most commonly available 3D-printing methods along with a review of recent electrochemistry related studies adopting 3D-printing as a possible rapid prototyping fabrication tool.
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To aggregate, or not to aggregate? considerations in the design and application of polymeric thermally-responsive nanoparticles
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2013-04-09 , DOI: 10.1039/C3CS60035A
The aim of this review is to highlight some of the challenges in designing thermally responsive nanoparticles, where the responsivity is endowed by a responsive polymeric corona. A review of the literature reveals many contradictory observations upon heating these particles through their transition temperature. Indeed, both an increase in size due to aggregation and particle shrinkage have been reported for apparently similar materials. Furthermore, careful review of the literature shows that responsive nanoparticles do not have the same transition temperature or properties as their constituent polymers. These observations raise serious questions as to how to achieve the rational design of a responsive particle with a predictable and reproducible response. Here we highlight specific cases where conflicting results have been observed for spherical particles and put these results into the context of flat-surface grafted polymer brushes to explain the behaviour in terms of grafting density, curvature, chain end effects and the role of the underlying substrate. A better understanding of these observations should lead to the improved design of nanoparticles with real function and applications.
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A comprehensive comparison of transition-metal and actinyl polyoxometalates†
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2012-06-13 , DOI: 10.1039/C2CS35136F
While the d0 transition-metal POMs of Group V (V5+, Nb5+, Ta5+) and Group VI (Mo6+, W6+) have been known for more than a century, the actinyl peroxide POMs, specifically those built of uranyl triperoxide or uranyl dihydroxidediperoxide polyhedra, were only realized within the last decade. While virtually every metal on the Periodic Table can form discrete clusters of some type, the actinyls are the only—in addition to the transition-metal POMs– whose chemistry is dictated by the prevalence of the ‘yl’ oxygen ligand. Thus this emerging structural, solution, and computational chemistry of actinide POMs warrants comparison to the mature chemistry of transition-metal POMs. This assessment between the transition-metal POMs and actinyl POMs (uranyl peroxide POMs, specifically) has provided much insight to the similarities and differences between these two chemistries. We further break down the comparison between the alkaline POMs of Nb and Ta; and the acidic POMs of V, Mo and W. This more indepth literature review and discussion reveals that while an initial evaluation suggests the actinyl POMs are more akin to the alkaline transition-metal POMs, they actually share characteristics unique to the acidic POMs as well. This tutorial review is meant to provide fodder for deriving new POM chemistries of both the familiar transition-metals and the emerging actinides, as well as fostering communication and collaboration between the two scientific communities.
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A concise guide to sustainable PEMFCs: recent advances in improving both oxygen reduction catalysts and proton exchange membranes
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2015-06-29 , DOI: 10.1039/C5CS00302D
The rising interest in fuel cell vehicle technology (FCV) has engendered a growing need and realization to develop rational chemical strategies to create highly efficient, durable, and cost-effective fuel cells. Specifically, technical limitations associated with the major constituent components of the basic proton exchange membrane fuel cell (PEMFC), namely the cathode catalyst and the proton exchange membrane (PEM), have proven to be particularly demanding to overcome. Therefore, research trends within the community in recent years have focused on (i) accelerating the sluggish kinetics of the catalyst at the cathode and (ii) minimizing overall Pt content, while simultaneously (a) maximizing activity and durability as well as (b) increasing membrane proton conductivity without causing any concomitant loss in either stability or as a result of damage due to flooding. In this light, as an example, high temperature PEMFCs offer a promising avenue to improve the overall efficiency and marketability of fuel cell technology. In this Critical Review, recent advances in optimizing both cathode materials and PEMs as well as the future and peculiar challenges associated with each of these systems will be discussed.
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A continuing challenge: N-heterocyclic carbene-catalyzed syntheses of γ-butyrolactones
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2018-01-26 , DOI: 10.1039/C7CS00386B
Catalytic, stereoselective N-heterocyclic carbene-catalyzed reactions facilitate efficient construction of many different heterocyclic compounds, such as the enantioenriched 5-membered (γ) lactones highlighted in this tutorial review. Herein, various strategies to enable formal [3+2] type annulations between electrophilic carbonyl equivalents and homoenolate nucleophiles for the synthesis of γ-lactones are summarized.
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Front cover
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: , DOI: 10.1039/D0CS90104K
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